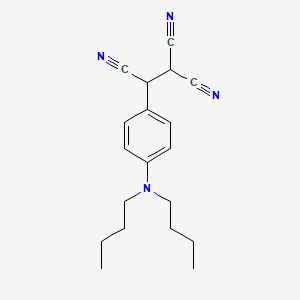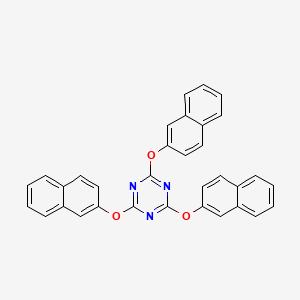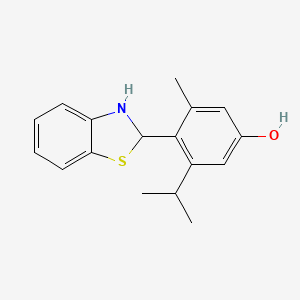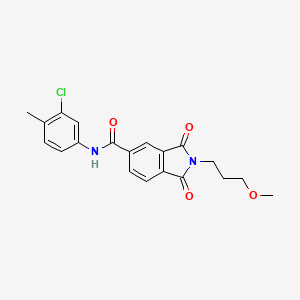
Phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester is a complex organic compound that belongs to the class of organophosphates. This compound is characterized by the presence of a phosphoric acid ester group, a chloro substituent, and a methylamino group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of dimethyl phosphite with an appropriate chlorinating agent, such as thionyl chloride, to form the intermediate compound.
Addition of Methylamino Group: The intermediate is then reacted with methylamine under controlled conditions to introduce the methylamino group.
Final Esterification: The final step involves the esterification of the intermediate with phosphoric acid to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted organophosphates.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, 3-amino-2-chloro-1-methyl-3-oxo-2-propenyl dimethyl ester
- Phosphoric acid, 2-chloro-1-methyl-3-(dimethylamino)-3-oxo-1-propenyl dimethyl ester
Uniqueness
Phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
34491-04-8 |
|---|---|
Molekularformel |
C7H13ClNO5P |
Molekulargewicht |
257.61 g/mol |
IUPAC-Name |
(3-chlorobut-2-enoylamino)methyl dimethyl phosphate |
InChI |
InChI=1S/C7H13ClNO5P/c1-6(8)4-7(10)9-5-14-15(11,12-2)13-3/h4H,5H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
ISVQLTLOWMKMRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)NCOP(=O)(OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)


![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)
![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)


![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)
![Chloro[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14158446.png)
